molecular formula C20H40O2 B572381 Ethyl octadecanoate-d35 CAS No. 1219795-49-9

Ethyl octadecanoate-d35

Cat. No.: B572381
CAS No.: 1219795-49-9
M. Wt: 347.752
InChI Key: MVLVMROFTAUDAG-XGMVAJEASA-N
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Description

Ethyl octadecanoate-d35, also known as ethyl stearate-d35, is an isotopically labeled compound with the molecular formula C20H5D35O2. It is a deuterated form of ethyl octadecanoate, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octadecanoate-d35 can be synthesized through the esterification of octadecanoic acid-d35 with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of octadecanoic acid-d35 and ethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl octadecanoate-d35 undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid-d35 and ethanol.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of octadecanol-d35.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst, producing a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: Octadecanoic acid-d35 and ethanol.

    Reduction: Octadecanol-d35.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl octadecanoate-d35 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.

    Industry: Applied in the development of deuterated compounds for various industrial applications, including the production of stable isotopes for research and development.

Mechanism of Action

The mechanism of action of ethyl octadecanoate-d35 involves its incorporation into biological systems where it can be metabolized similarly to non-deuterated fatty acids. The deuterium atoms provide a unique signature that allows researchers to trace the compound’s metabolic pathways and interactions with molecular targets. This helps in understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Comparison with Similar Compounds

Ethyl octadecanoate-d35 is compared with other similar compounds, such as:

    Ethyl octadecanoate: The non-deuterated form, which lacks the isotopic labeling but has similar chemical properties.

    Methyl octadecanoate: An ester with a methyl group instead of an ethyl group, used in similar applications but with different physical properties.

    Octadecanoic acid-d35: The deuterated form of octadecanoic acid, used in studies focusing on the acid rather than the ester.

This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing metabolic pathways and studying reaction mechanisms.

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVMROFTAUDAG-XGMVAJEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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